molecular formula C8H6F4O B12305239 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12305239
M. Wt: 194.13 g/mol
InChI Key: KDFKXVDERQJMEM-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(3,5-Difluorophenyl)-2,2-difluoroethanone.

    Reduction: Formation of 2-(3,5-Difluorophenyl)-2,2-difluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
  • 3-(3,5-Difluorophenyl)propionic acid
  • 3,5-Difluorophenylboronic acid

Comparison

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of two fluorine atoms on both the phenyl ring and the ethan-1-ol moiety. This dual fluorination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6F4O/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3,13H,4H2

InChI Key

KDFKXVDERQJMEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)(F)F

Origin of Product

United States

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